molecular formula C11H12O3S B13289807 Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Cat. No.: B13289807
M. Wt: 224.28 g/mol
InChI Key: VOPPHDMLTAQJMA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is a chemical compound with the molecular formula C11H12O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a tetrahydro ring and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents. One common method includes the reaction with salicylaldehyde to yield a Schiff base, which can then form a series of copper (II) complexes . Another approach involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate to produce oxobutanamide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve solvents such as ethanol or toluene and may require heating under reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiophene ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is unique due to its specific combination of a benzothiophene ring with an ethyl ester group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, cytotoxic effects, and potential therapeutic applications. The synthesis and evaluation of this compound and its derivatives reveal promising results that warrant further exploration.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives, characterized by a fused thiophene and benzene ring structure. Its molecular formula is C11H12O3SC_{11}H_{12}O_3S, with a molecular weight of approximately 224.27 g/mol. The structural characteristics contribute to its biological activity, particularly in terms of interaction with various biological targets.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. This compound exhibits significant antioxidant activity comparable to that of ascorbic acid. In vitro assays demonstrated its ability to inhibit free radical-induced lipid oxidation and the formation of lipid peroxides with inhibition rates ranging from 19% to 30% .

Table 1: Antioxidant Activity Comparison

CompoundInhibition Rate (%)
This compound19 - 30
Ascorbic AcidReference

Cytotoxicity Evaluations

The cytotoxic effects of this compound were assessed against various cancer cell lines. Notably, the compound demonstrated low toxicity towards mammalian cells while exhibiting promising antiparasitic activity against resistant strains of Plasmodium falciparum. This suggests a potential for development as an antimalarial agent without significant side effects on human cells .

Table 2: Cytotoxicity Assay Results

Cell LineCC50 (µM)Toxicity Level
MRC-5>729Low
HCT-8>645Low
A549>128No cytotoxicity found

The mechanism through which this compound exerts its biological effects is still under investigation. Molecular docking studies have suggested that it may interact with specific proteins involved in oxidative stress response pathways. For instance, binding affinity studies with Keap1 (Kelch-like ECH-associated protein 1) indicate that this compound could modulate antioxidant response elements .

Study on Antioxidant Properties

In a recent study published in Molecular Medicine, researchers synthesized various tetrahydrobenzo[b]thiophene derivatives and evaluated their antioxidant activities. This compound was among the most potent compounds tested, demonstrating significant inhibition of lipid peroxidation compared to standard antioxidants .

Study on Cytotoxicity Against Cancer Cells

Another study focused on evaluating the cytotoxicity of this compound against multiple cancer cell lines. The results indicated that while it showed effective antiparasitic properties against P. falciparum, it maintained a favorable safety profile in human cell lines such as MRC-5 and A549 .

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C11H12O3S/c1-2-14-11(13)8-3-4-9-7(10(8)12)5-6-15-9/h5-6,8H,2-4H2,1H3

InChI Key

VOPPHDMLTAQJMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1=O)C=CS2

Origin of Product

United States

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